molecular formula C18H17N3O B11547236 2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide

2-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide

Cat. No.: B11547236
M. Wt: 291.3 g/mol
InChI Key: OTSXMPWDHMRHSX-YBFXNURJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 2-methylbenzohydrazide under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer and antitubercular activities.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . Additionally, it may interact with DNA and RNA, disrupting their function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-methyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzohydrazide lies in its indole moiety, which imparts significant biological activity. Indole derivatives are known for their diverse biological properties, making this compound particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H17N3O/c1-12-7-3-4-8-14(12)18(22)21-19-11-16-13(2)20-17-10-6-5-9-15(16)17/h3-11,20H,1-2H3,(H,21,22)/b19-11+

InChI Key

OTSXMPWDHMRHSX-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(NC3=CC=CC=C32)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(NC3=CC=CC=C32)C

Origin of Product

United States

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